

Spectroscopic Analysis of SOLVENT YELLOW 12: A Technical Guide

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Compound of Interest

Compound Name: SOLVENT YELLOW 12

Cat. No.: B1585595

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This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, **SOLVENT YELLOW 12** (C.I. 11860). It details the methodologies for acquiring and interpreting Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra, crucial for the characterization and quality control of this compound in research and development settings. While specific, experimentally-derived spectral data for **SOLVENT YELLOW 12** is not publicly available in the referenced literature, this guide presents generalized protocols and illustrative data based on the analysis of similar azo dyes.

Compound Information

Property	Value
Chemical Name	2-(o-tolylazo)-p-cresol
C.I. Name	Solvent Yellow 12
CAS Number	6370-43-0
Molecular Formula	C ₁₄ H ₁₄ N ₂ O
Molecular Weight	226.27 g/mol
Chemical Structure	SMILES: <chem>Cc1ccc(c(c1)/N=N/c2ccccc2C)O</chem>

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for determining the absorption properties of **SOLVENT YELLOW 12**, which are directly related to its color and electronic structure. The wavelength of maximum absorption (λ_{max}) is a key parameter for identification and quantification.

Illustrative UV-Vis Spectroscopic Data

The following table presents expected UV-Vis absorption data for **SOLVENT YELLOW 12** in a common organic solvent, based on typical values for similar azo dyes.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
Ethanol	~400-430	Data not available

Note: The λ_{max} for a related compound, acidic direct yellow 12, has been reported at 400 nm and 430 nm in aqueous solutions.[1][2] The exact value for **SOLVENT YELLOW 12** may vary depending on the solvent and its concentration.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of **SOLVENT YELLOW 12**.

Materials and Equipment:

- **SOLVENT YELLOW 12** sample
- Spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Double-beam UV-Vis spectrophotometer

Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of **SOLVENT YELLOW 12** and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement, typically in the range of 1×10^{-5} M.[\[3\]](#)
- Instrument Calibration: Turn on the spectrophotometer and allow it to warm up. Calibrate the instrument by running a baseline scan with a cuvette filled with the pure solvent.
- Sample Measurement:
 - Rinse a quartz cuvette with a small amount of the sample solution and then fill it approximately three-quarters full.
 - Wipe the optical surfaces of the cuvette with a lint-free cloth.
 - Place the cuvette in the sample holder of the spectrophotometer.
 - Scan the sample over a wavelength range of 250-700 nm.[\[3\]](#)
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, use the Beer-Lambert law ($A = \epsilon cl$) to determine the molar absorptivity or the concentration of unknown samples, where A is the absorbance, ϵ is the molar absorptivity, c is the concentration, and l is the path length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **SOLVENT YELLOW 12** by providing detailed information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) atoms.

Illustrative NMR Spectroscopic Data

The following tables provide predicted chemical shifts for the ^1H and ^{13}C nuclei of **SOLVENT YELLOW 12**. These are estimated values and may differ from experimental results.

Table 3: Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	-OH Proton
Data not available	-	-	Methyl Protons

Table 4: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
Data not available	Aromatic Carbons
Data not available	Methyl Carbons

Note: The actual chemical shifts can be influenced by the choice of deuterated solvent, concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

This protocol describes a general method for acquiring ^1H and ^{13}C NMR spectra of **SOLVENT YELLOW 12**.

Materials and Equipment:

- **SOLVENT YELLOW 12** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

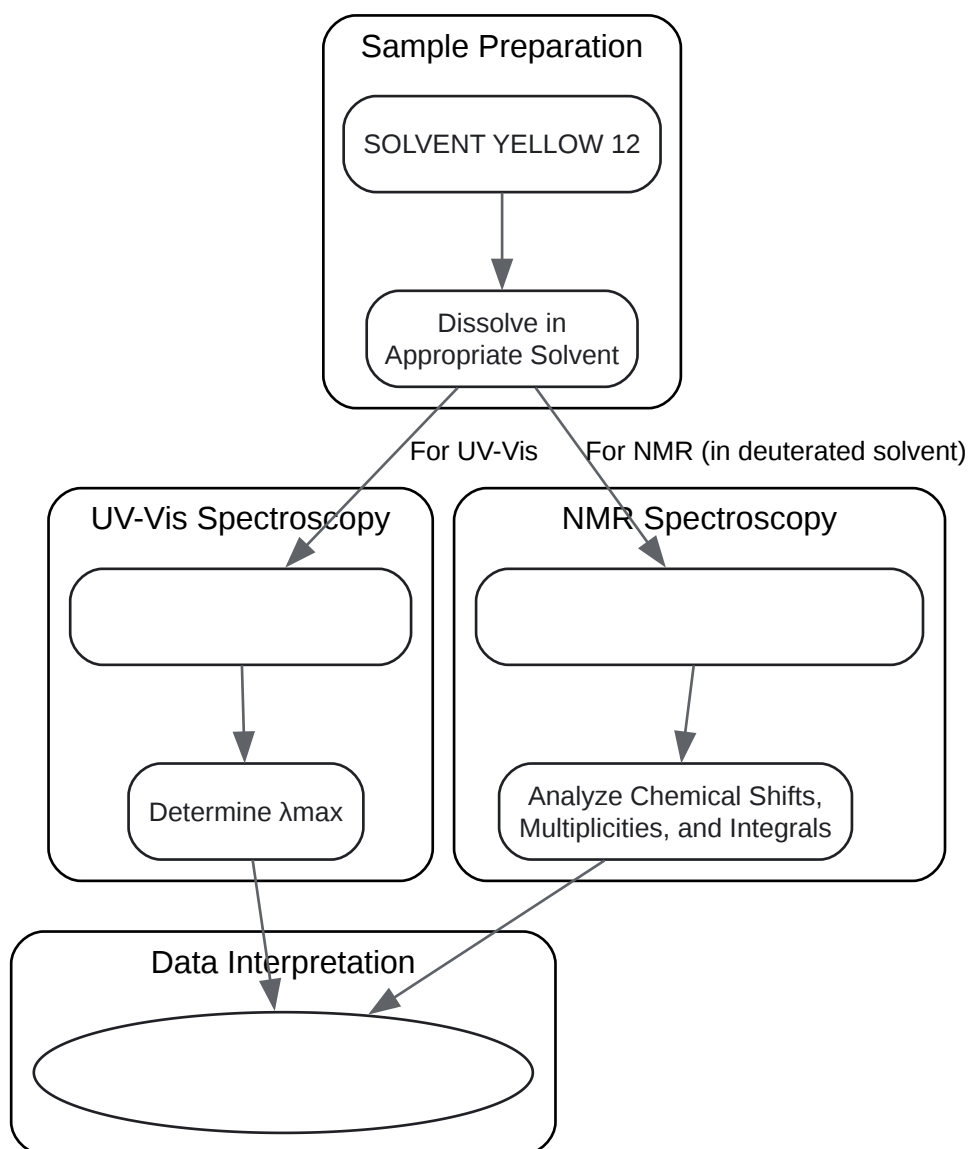
- Sample Preparation:
 - Dissolve approximately 5-20 mg of **SOLVENT YELLOW 12** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) directly in an NMR tube.
 - Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum. Standard parameters are typically sufficient.
 - Acquire the ^{13}C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.
- Data Processing and Analysis:
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectra. For ^1H and ^{13}C spectra in CDCl_3 , the residual solvent peak at 7.26 ppm and 77.16 ppm, respectively, can be used as an internal reference.[\[1\]](#)
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the **SOLVENT YELLOW 12**

molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structural elucidation.[1][4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **SOLVENT YELLOW 12**.

Workflow for Spectroscopic Analysis of SOLVENT YELLOW 12



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Caption: General workflow for the UV-Vis and NMR spectroscopic analysis of **SOLVENT YELLOW 12**.

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